![molecular formula C9H18 B102497 Cyclohexane, 1-ethyl-3-methyl-, cis- CAS No. 19489-10-2](/img/structure/B102497.png)
Cyclohexane, 1-ethyl-3-methyl-, cis-
Overview
Description
“Cyclohexane, 1-ethyl-3-methyl-, cis-” is a type of cyclohexane, a class of organic compounds found in nature that contain rings of carbon atoms . The IUPAC name for this compound is "(1S,3R)-1-Ethyl-3-methylcyclohexane" . It has a molecular formula of C9H18 .
Synthesis Analysis
The synthesis of substituted cyclohexanes like “Cyclohexane, 1-ethyl-3-methyl-, cis-” involves adding substituents to a cyclohexane ring . The two possible chair conformations created during a ring flip are not equally stable . For example, in the case of methylcyclohexane, the conformation where the methyl group is in the equatorial position is more stable than the axial conformation .Molecular Structure Analysis
The molecular structure of “Cyclohexane, 1-ethyl-3-methyl-, cis-” is characterized by a cyclohexane ring with an ethyl group attached to one carbon atom and a methyl group attached to a different carbon atom . The “cis-” designation indicates that these two substituents are on the same side of the cyclohexane ring .Chemical Reactions Analysis
The chemical reactions involving “Cyclohexane, 1-ethyl-3-methyl-, cis-” are likely to be influenced by the steric interactions between the substituents and the cyclohexane ring . These interactions can affect the stability of the different conformations of the molecule .Physical And Chemical Properties Analysis
“Cyclohexane, 1-ethyl-3-methyl-, cis-” has a molecular weight of 126.2392 . Other physical and chemical properties such as boiling point, vapor pressure, and density would need to be determined experimentally.Scientific Research Applications
Asymmetrization and Enantiomer Production
- Asymmetrization of cis-3,5-dihydroxy-1-(methoxycarbonyl)cyclohexane and its homologues, including cyclohexane derivatives, has been achieved through lipase-catalyzed processes. This method is effective for producing enantiomerically pure monoacylated derivatives (Zhao et al., 2000).
Photochemical Studies
- Photochemical studies have shown trans-cis isomerization and photodimerization in cyclohexane systems. This includes the study of the trans-cis isomerization of methyl 3-(1- and 2-naphthyl)acrylate and related cyclohexane derivatives (Tanaka et al., 1979).
Catalysis in Organic Synthesis
- Cyclohexane derivatives, including cis-1,2-cyclohexanediol, are utilized as ligands in catalytic systems, notably in copper-catalyzed cross-coupling reactions. These systems have shown high efficiency and versatility in synthesizing various organic compounds, including vinyl sulfides (Kabir et al., 2010).
Mass Spectrometry Analysis
- Cyclohexene derivatives, including cis-4-cyclohexene-1,2-dicarboximide and its N-substituted derivatives, have been analyzed using mass spectrometry. This research provides insights into the mass spectral characteristics of these compounds (Mitchell & Waller, 1970).
Conformational Energy Studies
- The conformational free energy differences in cyclohexane derivatives, such as cis-1-ethyl-4-methylcyclohexane, have been studied to understand their thermodynamic properties. These studies provide valuable information about the molecular behavior of cyclohexane compounds (Booth & Everett, 1980).
Structural and Conformational Analysis
- X-ray crystallography and theoretical calculations have been used to study the structural and conformational aspects of cyclohexane derivatives, including cis- and trans-1-(indol-3-yl)-4-methyl cyclohexane. Such studies contribute to the understanding of conformational preferences and electronic effects in these molecules (Huchet et al., 2016).
Photocyclization Studies
- Photocyclization reactions of cyclohexane derivatives have been examined, providing insights into photochemical processes and mechanisms involved in these compounds. Such studies are significant for understanding light-induced chemical transformations (Bortolus et al., 2004).
Safety And Hazards
properties
IUPAC Name |
(1S,3R)-1-ethyl-3-methylcyclohexane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18/c1-3-9-6-4-5-8(2)7-9/h8-9H,3-7H2,1-2H3/t8-,9+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDDVMPHNQKRNNS-BDAKNGLRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCC(C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CCC[C@H](C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexane, 1-ethyl-3-methyl-, cis- |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.